molecular formula C13H18O3 B13693678 Methyl 2-Hydroxy-3-mesitylpropanoate

Methyl 2-Hydroxy-3-mesitylpropanoate

Cat. No.: B13693678
M. Wt: 222.28 g/mol
InChI Key: ORKGVIKRJRZMSR-UHFFFAOYSA-N
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Description

Methyl 2-Hydroxy-3-mesitylpropanoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is characterized by the presence of a mesityl group (a derivative of mesitylene) attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Hydroxy-3-mesitylpropanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-hydroxy-3-mesitylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Hydroxy-3-mesitylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-Hydroxy-3-mesitylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-Hydroxy-3-mesitylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The mesityl group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Hydroxy-3-mesitylpropanoate is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-hydroxy-3-(2,4,6-trimethylphenyl)propanoate

InChI

InChI=1S/C13H18O3/c1-8-5-9(2)11(10(3)6-8)7-12(14)13(15)16-4/h5-6,12,14H,7H2,1-4H3

InChI Key

ORKGVIKRJRZMSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)OC)O)C

Origin of Product

United States

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